4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide
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Overview
Description
4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide is a heterocyclic compound that features a quinoline core substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are often enzymes or receptors that play crucial roles in various biological processes.
Mode of Action
Thiazole derivatives often interact with their targets by binding to the active site, thereby modulating the target’s activity . This interaction can result in changes to the target’s function, which can have downstream effects on various biological processes.
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline-thiazole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas over palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiazole ring, which may result in different biological activities.
2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide: Lacks the hydroxyl group, which may affect its reactivity and interactions.
4-hydroxy-2-methylquinoline-6-carboxylic acid: Lacks the amide group, which may influence its solubility and bioavailability.
Uniqueness
4-hydroxy-2-methyl-N-(thiazol-2-yl)quinoline-6-carboxamide is unique due to the presence of both the thiazole ring and the hydroxyl group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-8-6-12(18)10-7-9(2-3-11(10)16-8)13(19)17-14-15-4-5-20-14/h2-7H,1H3,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVCDXTIDEQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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